1-[1-[4-(tert-Butyl)phenyl]cyclobutyl]-3-methyl-1-butylamine
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Overview
Description
1-[1-[4-(tert-Butyl)phenyl]cyclobutyl]-3-methyl-1-butylamine is an organic compound featuring a cyclobutyl ring substituted with a tert-butylphenyl group and a butylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-[4-(tert-Butyl)phenyl]cyclobutyl]-3-methyl-1-butylamine typically involves multiple steps, starting from commercially available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures to ensure efficient synthesis on a large scale.
Chemical Reactions Analysis
Types of Reactions
1-[1-[4-(tert-Butyl)phenyl]cyclobutyl]-3-methyl-1-butylamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines.
Scientific Research Applications
1-[1-[4-(tert-Butyl)phenyl]cyclobutyl]-3-methyl-1-butylamine has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biological molecules.
Medicine: It could be investigated for its potential therapeutic properties.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-[1-[4-(tert-Butyl)phenyl]cyclobutyl]-3-methyl-1-butylamine involves its interaction with molecular targets and pathways within a system. The specific molecular targets and pathways depend on the context of its application. For example, in a biological system, it may interact with enzymes or receptors, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Cycloalkanes: Compounds like cyclopentane and cyclohexane share the cycloalkane structure but differ in their substituents and functional groups.
Amines: Compounds like butylamine and methylamine share the amine functional group but differ in their carbon chain length and substituents.
Uniqueness
1-[1-[4-(tert-Butyl)phenyl]cyclobutyl]-3-methyl-1-butylamine is unique due to its specific combination of a cyclobutyl ring, tert-butylphenyl group, and butylamine chain. This unique structure imparts distinct chemical and physical properties, making it valuable for various research applications.
Properties
Molecular Formula |
C19H31N |
---|---|
Molecular Weight |
273.5 g/mol |
IUPAC Name |
1-[1-(4-tert-butylphenyl)cyclobutyl]-3-methylbutan-1-amine |
InChI |
InChI=1S/C19H31N/c1-14(2)13-17(20)19(11-6-12-19)16-9-7-15(8-10-16)18(3,4)5/h7-10,14,17H,6,11-13,20H2,1-5H3 |
InChI Key |
TUQFUYWKLCHGGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1(CCC1)C2=CC=C(C=C2)C(C)(C)C)N |
Origin of Product |
United States |
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